(Nonafluorobutyl)phosphonic acid

Description

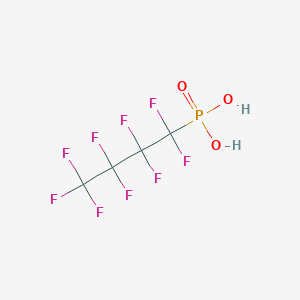

Structure

3D Structure

Properties

CAS No. |

52299-24-8 |

|---|---|

Molecular Formula |

C4F9P(=O)(OH)2 C4H2F9O3P |

Molecular Weight |

300.02 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutylphosphonic acid |

InChI |

InChI=1S/C4H2F9O3P/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H2,14,15,16) |

InChI Key |

AUBOIAPNLUHLAF-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)(F)P(=O)(O)O)(F)F)(C(F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Nonafluorobutyl Phosphonic Acid and Its Analogs

Seminal and Established Synthesis Approaches

Derivatives of the Emeléus Method for Perfluoroalkylphosphonic Acid Synthesis

The Emeléus method is a foundational approach to the synthesis of perfluoroalkylphosphonic acids. ctj-isuct.rucyberleninka.ru This method and its variations have been historically significant in preparing a range of perfluoroalkylphosphonic and bis(perfluoroalkyl)phosphinic acids. While specific details on the direct application for (nonafluorobutyl)phosphonic acid are not extensively elaborated in the provided search results, the general principle of the Emeléus method has been a cornerstone for synthesizing compounds with similar structures. ctj-isuct.rucyberleninka.ru

Perfluoroalkyl Grignard Reagent-Based Synthesis of this compound

DesMarteau and coworkers specifically synthesized this compound using an in-situ generated perfluorobutyl Grignard reagent (from i-PrMgCl and C4F9I) which was then reacted with chlorophosphates, achieving a yield of 72%. mmu.ac.uk Similarly, bis(perfluorobutyl)phosphinic acid was synthesized with a 60% yield using this Grignard-based approach. mmu.ac.uk The versatility of this method allows for the synthesis of a variety of perfluoroalkyl-substituted phosphorus compounds. uwi.edursc.org

Contemporary and Emerging Synthetic Routes

More recent synthetic strategies often focus on utilizing alternative phosphorus-containing precursors to enhance efficiency and potentially offer milder reaction conditions.

Utilization of Hypophosphorous Acid Derivatives in Perfluoroalkylphosphorus Compound Formation

Hypophosphorous acid and its derivatives have gained attention as precursors for a range of organophosphorus compounds. mmu.ac.ukmmu.ac.ukwikipedia.org Research has explored the use of these compounds for the synthesis of perfluoroalkylphosphorus(V) compounds. mmu.ac.ukmmu.ac.uk This approach is considered a potentially "greener" alternative to methods that rely on phosphorus trichloride (B1173362) (PCl3). mmu.ac.ukmmu.ac.uk The reactions often involve investigating the reactivity of hypophosphorous acid derivatives with perfluoroalkyl iodides. mmu.ac.ukmmu.ac.uk This methodology has been applied to the synthesis of various perfluoroalkyl phosphorus compounds, including perfluoroalkyl H-phosphinic acids and perfluoroalkyl phosphonic acids. mmu.ac.ukmmu.ac.uk

Reactions Involving Bis(trimethylsilyl)phosphonite (BTSP) as a Precursor

A specific and highly reactive derivative of hypophosphorous acid is bis(trimethylsilyl)phosphonite (BTSP), with the formula [(Me3SiO)2PH]. mmu.ac.ukmmu.ac.uk The high reactivity of BTSP towards electron-deficient compounds makes it a valuable reagent in organophosphorus synthesis. mmu.ac.uk The synthesis of perfluoroalkyl phosphonic acids can be achieved by reacting BTSP with perfluoroalkyl iodides. mmu.ac.uk This reaction initially forms crude perfluoroalkyl H-phosphinic acids. mmu.ac.uk These intermediates are then subjected to oxidation, for instance with 35% hydrogen peroxide, to yield the final perfluoroalkyl phosphonic acids. mmu.ac.uk The extraction of the phosphonic acids from the aqueous phase is typically carried out using ether. mmu.ac.uk

Targeted Synthesis of Key Structural Analogs and Precursors

The synthesis of analogs and precursors of this compound is crucial for developing a broader understanding and application of this class of compounds. For instance, bis(nonafluorobutyl)phosphinic acid is a closely related structural analog. ontosight.aisigmaaldrich.com Its synthesis often involves the reaction of nonafluorobutyl iodide with a phosphinic acid derivative under controlled, inert conditions to prevent side reactions. The process can include halogen exchange followed by hydrolysis to obtain the final product.

The synthesis of various perfluoroalkyl-substituted phosphinic acids and their derivatives has been explored. mmu.ac.ukrsc.org For example, the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride can selectively produce bis(perfluoroalkyl)phosphonyl halides, which upon aqueous workup, yield bis(perfluoroalkyl)phosphinic acids in high yields. rsc.org

Synthesis of Perfluoroalkyl H-Phosphinic Acids

The synthesis of perfluoroalkyl H-phosphinic acids, represented by the general formula RfPO(OH)H, is a critical step in accessing a variety of perfluoroalkyl phosphorus (V) compounds. One notable approach involves the reaction of bis(trimethylsilyl)phosphonite (BTSP) with perfluoroalkyl iodides. mmu.ac.uk This method provides a pathway to these valuable intermediates.

The reaction sequence typically begins with the formation of BTSP, which then reacts with a perfluoroalkyl iodide, such as nonafluorobutyl iodide. The subsequent hydrolysis of the resulting silylated intermediate yields the desired perfluoroalkyl H-phosphinic acid.

Table 1: Synthesis of Perfluoroalkyl H-Phosphinic Acids via the BTSP Method

| Perfluoroalkyl Iodide | Product |

| C4F9I | (Nonafluorobutyl)-H-phosphinic acid |

| C6F13I | (Tridecafluorohexyl)-H-phosphinic acid |

| C8F17I | (Heptadecafluorooctyl)-H-phosphinic acid |

This table illustrates the versatility of the bis(trimethylsilyl)phosphonite (BTSP) method for the synthesis of various perfluoroalkyl H-phosphinic acids.

Another established route to perfluoroalkyl H-phosphinic acids utilizes the reaction of perfluoroalkyl Grignard reagents (RfMgX) with phosphorus trihalides (PX3). uwi.edu Careful control of the reaction conditions can lead to the monosubstituted product, RfPX2, which upon hydrolysis, yields the corresponding perfluoroalkyl H-phosphinic acid (RfP(H)O2H). uwi.edu

Formation of Perfluoroalkylphosphonous Dihalides

Perfluoroalkylphosphonous dihalides (RfPX2) are key intermediates in the synthesis of perfluoroalkyl-substituted phosphorus compounds. A primary method for their formation involves the reaction of a perfluoroalkyl Grignard reagent with a phosphorus trihalide. uwi.edu By carefully controlling the stoichiometry and reaction conditions, it is possible to favor the formation of the monosubstituted product over the disubstituted one. uwi.edu

The general reaction is as follows:

RfMgX + PX3 → RfPX2 + MgX2

These dihalide intermediates are typically not isolated but are used in situ for subsequent reactions. For example, their hydrolysis leads to the formation of perfluoroalkyl H-phosphinic acids (RfPH(O)OH), which can then be oxidized to produce perfluoroalkylphosphonic acids (RfPO3H2). uwi.edu

Table 2: Formation of Perfluoroalkylphosphonous Dihalides from Grignard Reagents

| Perfluoroalkyl Grignard | Phosphorus Trihalide | Product (in situ) |

| C4F9MgCl | PCl3 | C4F9PCl2 |

| C2F5MgBr | PBr3 | C2F5PBr2 |

| C8F17MgCl | PCl3 | C8F17PCl2 |

This table showcases the synthesis of various perfluoroalkylphosphonous dihalides through the reaction of the corresponding Grignard reagent with a phosphorus trihalide.

Methodologies for Bis(perfluoroalkyl)phosphinic Acid Synthesis

The synthesis of bis(perfluoroalkyl)phosphinic acids, with the general structure (Rf)2PO2H, can be achieved through several distinct methodologies. These compounds are of interest due to their unique properties conferred by the two perfluoroalkyl chains.

One significant method involves the reaction of perfluoroalkyl Grignard reagents with phosphorus oxyhalides (OPX3) or phenylphosphonic dichloride (OPPhCl2). uwi.edu This approach typically yields the disubstituted products, (Rf)2P(O)X or OPPh(Rf)2, respectively. uwi.edu Subsequent hydrolysis of (Rf)2P(O)X furnishes the desired bis(perfluoroalkyl)phosphinic acid. uwi.edu

Another route is the oxidative hydrolysis of the disubstituted intermediate, (Rf)2PX, which is formed from the reaction of a perfluoroalkyl Grignard reagent with a phosphorus trihalide. uwi.edu

A different approach detailed in patent literature describes a process for preparing bis(perfluoroalkyl)phosphinic acids through the reaction of either a difluorotris(perfluoroalkyl)phosphorane or a trifluorobis(perfluoroalkyl)phosphorane with hydrogen fluoride (B91410) in a suitable reaction medium, followed by heating. google.com

The synthesis of bis(pentafluoroethyl)phosphinic acid amides and hydrazides has also been reported, starting from bis(pentafluoroethyl)phosphinic acid. researchgate.net These derivatives have potential applications in various fields. d-nb.info

Table 3: Synthetic Routes to Bis(perfluoroalkyl)phosphinic Acids

| Starting Materials | Intermediate Product | Final Product |

| RfMgX, OPX3 | (Rf)2P(O)X | (Rf)2PO2H |

| RfMgX, PX3 | (Rf)2PX | (Rf)2PO2H |

| (Rf)3PF2 or (Rf)2PF3, HF | - | (Rf)2PO2H |

This table summarizes the key starting materials and resulting products for different methodologies used to synthesize bis(perfluoroalkyl)phosphinic acids.

Advanced Spectroscopic and Analytical Characterization of Nonafluorobutyl Phosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of phosphorus- and fluorine-containing organic compounds. wikipedia.org By examining the magnetic properties of atomic nuclei like ¹⁹F, ³¹P, ¹H, and ¹³C, it is possible to map the precise connectivity and chemical environment of atoms within the molecule.

Fluorine-19 (¹⁹F) NMR is exceptionally well-suited for analyzing per- and polyfluorinated alkyl substances (PFAS) due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. scholaris.ca This technique provides an unambiguous snapshot of the fluorine environments within a molecule. scholaris.ca For the (nonafluorobutyl)phosphonic acid molecule, which contains a linear C₄F₉ chain, the ¹⁹F NMR spectrum is expected to display four distinct signals, corresponding to the four chemically non-equivalent fluorine environments: the terminal trifluoromethyl (CF₃) group and the three distinct difluoromethylene (CF₂) groups along the chain.

The chemical shifts are typically referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu The signal for the CF₃ group is expected to appear at the highest field (most shielded), while the CF₂ group adjacent to the phosphonic acid moiety would be the most deshielded, appearing at the lowest field. The other two CF₂ groups would have intermediate chemical shifts. The integration of these signals would correspond to a 3:2:2:2 ratio, confirming the structure of the nonafluorobutyl chain.

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Group | Predicted Chemical Shift Range (δ, ppm) vs CFCl₃ | Expected Multiplicity | Relative Integration |

| CF₃ -CF₂-CF₂-CF₂-P(O)(OH)₂ | ~ -81 | Triplet (t) | 3 |

| CF₃-CF₂ -CF₂-CF₂-P(O)(OH)₂ | ~ -124 to -126 | Multiplet (m) | 2 |

| CF₃-CF₂-CF₂ -CF₂-P(O)(OH)₂ | ~ -120 to -122 | Multiplet (m) | 2 |

| CF₃-CF₂-CF₂-CF₂ -P(O)(OH)₂ | ~ -115 to -118 | Multiplet (m) | 2 |

Note: Predicted values are based on general principles and data for structurally similar perfluoroalkyl compounds.

Phosphorus-31 (³¹P) NMR spectroscopy is a highly effective technique for studying phosphorus-containing compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus. wikipedia.orgmdpi.com It offers a wide range of chemical shifts, allowing for clear identification of different phosphorus environments. mdpi.com The chemical shift of the phosphorus atom in this compound provides direct evidence for the phosphonic acid functional group.

Spectra are generally referenced to an external standard of 85% phosphoric acid (H₃PO₄). wikipedia.org The ³¹P NMR spectrum of nonafluorobutylphosphonic acid is expected to show a single primary signal, which may appear as a multiplet due to coupling with the adjacent fluorine atoms of the perfluoroalkyl chain (²JP-F). The conversion of related compounds, such as bis(nonafluorobutyl)phosphinic acid, to nonafluorobutylphosphonic acid can be monitored by observing the change in the ³¹P NMR chemical shift. d-nb.info The chemical shift for phosphonates typically appears in a characteristic region of the spectrum. researchgate.net

While ¹⁹F and ³¹P NMR provide specific information about their respective nuclei, Proton (¹H) and Carbon-13 (¹³C) NMR are used to complete the structural picture.

The ¹H NMR spectrum for this compound is expected to be simple, primarily showing a broad signal corresponding to the two acidic protons of the phosphonic acid group (-P(O)(OH)₂). The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. nih.gov

The ¹³C NMR spectrum provides information on the carbon backbone. However, due to the perfluorinated nature of the butyl chain, the carbon signals will be significantly influenced by strong one-bond and two-bond carbon-fluorine (¹JC-F, ²JC-F) couplings, resulting in complex multiplets for each carbon. The carbon atom directly bonded to the phosphorus atom will also exhibit C-P coupling. The complete disappearance of double-bond peaks in the ¹³C NMR spectrum can confirm the success of polymerization reactions for related monomers. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Isotopic Pattern Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental formula of a compound. It functions by ionizing the molecule and measuring its mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. nih.govyoutube.com For this compound (C₄H₂F₉O₃P), the theoretical exact mass can be calculated with high precision. HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ or other adducts. nih.gov The experimentally measured m/z value can then be compared to the theoretical value to confirm the molecular formula. Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion, providing structural information based on the resulting fragmentation pattern, which would likely involve losses of HF and portions of the perfluoroalkyl chain. nih.gov

Table 2: Calculated Molecular Weight and Exact Mass for this compound

| Parameter | Value |

| Molecular Formula | C₄H₂F₉O₃P |

| Average Molecular Weight | 316.01 g/mol |

| Monoisotopic Exact Mass | 315.95489 Da |

| Predicted [M+H]⁺ (Positive Ion Mode) | 316.96272 Da |

| Predicted [M-H]⁻ (Negative Ion Mode) | 314.94707 Da |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.orgresearchgate.net These two methods are often complementary.

For this compound, the key functional groups each have distinct vibrational signatures. The IR and Raman spectra would be dominated by strong absorptions corresponding to the C-F bonds of the nonafluorobutyl chain, typically found in the 1300-1000 cm⁻¹ region. The phosphonic acid moiety gives rise to several characteristic bands:

A strong absorption for the phosphoryl (P=O) stretch.

Bands corresponding to the P-O-H stretching and bending vibrations.

A very broad absorption band in the high-frequency region of the IR spectrum due to the hydrogen-bonded O-H stretching of the acid groups.

Raman spectroscopy is particularly useful for observing the symmetric vibrations and the P=O bond, which may be less intense in the IR spectrum. rsc.org

Table 3: Characteristic Infrared (IR) and Raman Active Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (acid) | Stretching (broad, H-bonded) | 3000 - 2500 |

| P=O (phosphoryl) | Stretching | 1250 - 1100 |

| C-F | Stretching | 1300 - 1000 |

| P-O-H | Bending/Stretching | 1040 - 850 |

| P-C | Stretching | 800 - 650 |

Note: Values are based on data for phosphonic acids and perfluorinated compounds. rsc.orgacs.org

X-ray Diffraction (XRD) for Crystalline Structure and Solid-State Characterization

For a compound like this compound, both single-crystal XRD and powder XRD (PXRD) methodologies would be invaluable for a comprehensive solid-state characterization.

Single-Crystal X-ray Diffraction (SC-XRD)

Should a suitable single crystal of this compound be grown, single-crystal XRD would offer the most precise and complete structural determination. creative-biostructure.comcarleton.edu The analysis would involve mounting a small, high-quality crystal (typically less than 0.5 mm in each dimension) on a goniometer and irradiating it with an X-ray beam while rotating the crystal. carleton.edu The resulting diffraction data would allow for the unambiguous determination of its crystal system, space group, and the precise coordinates of each atom within the unit cell.

While specific experimental data for this compound is not publicly available, the structural analysis of analogous organophosphorus and fluorinated compounds provides a strong basis for predicting its solid-state behavior. Phosphonic acids are well-known to form extensive and strong hydrogen-bonding networks. tandfonline.com The phosphonic acid group, -P(O)(OH)₂, can act as both a hydrogen bond donor (from the P-OH groups) and an acceptor (at the phosphoryl oxygen, P=O). tandfonline.com This typically leads to the formation of polymeric structures in the solid state, such as layers or chains, which would be a primary feature of interest in the crystal structure of this compound. tandfonline.com

A complete single-crystal XRD analysis would yield a set of crystallographic parameters. The following table is a hypothetical representation of the type of data that would be generated for this compound to illustrate the detailed structural information obtainable.

Interactive Data Table: Illustrative Crystallographic Data for this compound

Note: The following data is hypothetical and presented for illustrative purposes to demonstrate the type of information obtained from a single-crystal XRD experiment. No experimental data has been published for this specific compound.

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₄H₄F₉O₃P | The elemental composition of the molecule. |

| Formula Weight | 310.03 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | One of the seven crystal systems describing the lattice symmetry. |

| Space Group | P2₁/c | A specific description of the symmetry elements within the unit cell. |

| a (Å) | 8.50 | Length of the 'a' axis of the unit cell. |

| b (Å) | 12.20 | Length of the 'b' axis of the unit cell. |

| c (Å) | 9.80 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 105.5 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 980.5 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calc) (g/cm³) | 2.095 | The calculated density of the crystal. |

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a complementary technique used to analyze polycrystalline samples. anton-paar.com It is highly effective for phase identification, assessing sample purity, and determining the degree of crystallinity. americanpharmaceuticalreview.com In a PXRD experiment, a powdered sample containing a multitude of randomly oriented microcrystals is irradiated with X-rays. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern is characteristic of the substance and can be used as a fingerprint for identification by comparing it to databases or patterns calculated from single-crystal data. rigaku.com For this compound, PXRD would be crucial for routine characterization, quality control of bulk material, and for studying potential polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. anton-paar.com

Computational and Theoretical Studies on Nonafluorobutyl Phosphonic Acid

Quantum Chemical Calculations for Electronic Structure and Acidity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of (nonafluorobutyl)phosphonic acid. The presence of the highly electronegative nonafluorobutyl group (C4F9) induces significant electronic effects that dictate the molecule's structure, reactivity, and acidity. Computational models show that the strong electron-withdrawing nature of the C4F9 group creates a substantial positive charge density on the central phosphorus atom, which in turn influences the properties of the entire phosphonic acid headgroup.

The acidity of a compound, quantified by its pKa value, is a critical parameter. Computational methods can predict pKa values with reasonable accuracy by calculating the Gibbs free energy change of deprotonation in a simulated aqueous environment, often using a combination of gas-phase energy calculations and a solvation model like the Polarizable Continuum Model (PCM). sapub.orgresearchgate.net

For this compound, the intense inductive effect of the nonafluorobutyl chain is predicted to significantly increase its acidity compared to non-fluorinated alkylphosphonic acids. This effect arises from the stabilization of the resulting phosphonate (B1237965) conjugate base upon deprotonation. The negative charge is dispersed more effectively due to the electron-withdrawing pull of the fluorine atoms. Studies on similar fluorinated compounds and the comparison between phosphonic and carboxylic acids confirm this trend, with phosphonic acids generally being more acidic than their carboxylic acid counterparts. nih.gov The introduction of fluorine atoms further lowers the pKa. unimi.it

Table 1: Comparative Acidity Data and Predictions This table presents experimental pKa values for related compounds and a predicted value for this compound based on established chemical trends.

| Compound | Functional Group | Fluorination | pKa1 (Predicted/Experimental) | pKa2 (Predicted/Experimental) |

| Butylphosphonic Acid | Phosphonic Acid | No | ~2.5 | ~8.0 |

| This compound | Phosphonic Acid | Yes (C4F9) | < 2.0 (Predicted) | ~4.0 (Predicted) |

| Butyric Acid | Carboxylic Acid | No | ~4.82 | N/A |

| Nonafluoropentanoic Acid | Carboxylic Acid | Yes (C4F9) | ~2.56 | N/A |

Note: Predicted values are estimated based on the known acid-strengthening effects of fluorination and the inherent acidity of the phosphonic acid group.

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within the molecule. For fluorinated phosphonic acids, computational studies indicate that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the oxygen atoms of the phosphonic acid group. In contrast, the Lowest Unoccupied Molecular Orbital (LUMO) is typically associated with antibonding interactions involving the phosphorus and carbon atoms. The strong inductive effect of the perfluoroalkyl chain lowers the energy of the LUMO, making the molecule a better electron acceptor. rsc.org This electronic redistribution is key to its chemical behavior, including its high acidity and its interactions with other molecules and surfaces.

Table 2: Summary of Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Characteristic for this compound | Rationale/Supporting Evidence |

| Charge on Phosphorus Atom | Highly positive (δ+) | Strong inductive electron withdrawal by the C4F9 group. |

| HOMO Localization | Predominantly on the phosphonic acid oxygen atoms (P-OH, P=O). | These atoms possess lone pairs of electrons at the highest energy level. |

| LUMO Localization | Primarily on σ* orbitals involving P-C bonds. | The electron-deficient phosphorus center contributes significantly to the lowest energy empty orbitals. |

| Energy Gap (HOMO-LUMO) | Relatively large, characteristic of a stable molecule. | The exact value depends on the level of theory used for calculation. arabjchem.org |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and interactions of molecules over time. For this compound, MD simulations can model its behavior in condensed phases, such as in solution or as part of a self-assembled monolayer. These simulations can reveal crucial information about intermolecular hydrogen bonding, which is a defining feature of phosphonic acids. iitgn.ac.innih.gov

Simulations would likely show strong hydrogen bonds forming between the phosphonic acid headgroups (P=O···H-O-P), leading to the formation of dimers or larger aggregates in non-polar solvents. In aqueous solutions, these headgroups would interact strongly with water molecules. The bulky, hydrophobic (and lipophobic) nonafluorobutyl chains would also influence the local structure, likely segregating from polar domains and interacting with each other through weaker van der Waals and fluorous interactions. unimi.it Such simulations are vital for understanding properties like solubility and the mechanisms of self-assembly.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

DFT is a workhorse for investigating chemical reactivity, allowing for the mapping of entire reaction pathways and the characterization of high-energy transition states (TS). researchgate.netcam.ac.uk For this compound, DFT can be used to model various potential reactions, such as its thermal decomposition, hydrolysis of the P-C bond, or its role as an acid catalyst.

The computational process involves identifying the reactant and product structures and then using algorithms to locate the minimum energy path between them. nih.gov The highest point on this path corresponds to the transition state, the geometry and energy of which determine the reaction's activation energy and, therefore, its rate. arxiv.org For instance, DFT calculations could elucidate the multi-step mechanism of its binding to a metal oxide surface, detailing the energetics of each proton transfer and condensation step.

Table 3: Typical Steps in a DFT-Based Reaction Mechanism Study

| Step | Description | Computational Output |

| 1. Geometry Optimization | The structures of reactants, products, and any intermediates are optimized to find their lowest energy conformations. | Optimized 3D coordinates, electronic energies. |

| 2. Transition State Search | Algorithms (e.g., Berny optimization, Nudged Elastic Band) are used to locate the saddle point on the potential energy surface between reactant and product. nih.gov | Transition state geometry. |

| 3. Frequency Calculation | Vibrational frequencies are calculated for all optimized structures. | A single imaginary frequency confirms a true transition state; all real frequencies confirm a minimum. researchgate.net |

| 4. Intrinsic Reaction Coordinate (IRC) | The minimum energy path leading from the transition state down to the reactant and product is calculated. | Confirmation that the TS connects the desired reactant and product. nih.gov |

| 5. Energy Profile Construction | The relative energies of all species are plotted to visualize the reaction pathway and determine activation barriers. | Reaction energy (ΔEr) and activation energy (Ea). |

Prediction of Surface Adsorption Behavior and Binding Energetics

The phosphonic acid group is well-known for its ability to form strong, stable bonds with a variety of metal oxide surfaces, including titanium oxide (TiO2), indium tin oxide (ITO), and aluminum oxide (Al2O3). researchgate.netrsc.orgnih.gov Theoretical studies are crucial for predicting and understanding the nature of this binding.

Computational models, often using periodic DFT calculations for crystalline surfaces, predict that this compound will chemisorb onto metal oxide surfaces. rsc.orgdiva-portal.org The binding can occur through several modes, including monodentate, bidentate, and tridentate coordination, where one, two, or all three of the phosphonate oxygen atoms bond to metal atoms on the surface after deprotonation. rsc.org The precise binding geometry and energy depend on factors like the specific oxide surface, surface hydroxylation, and the packing density of the molecules. rsc.org The strong binding energy, significantly higher than that of corresponding carboxylic acids, makes these molecules excellent candidates for creating robust self-assembled monolayers (SAMs) for surface functionalization. diva-portal.org

Table 4: Predicted Binding Modes of this compound on Metal Oxide Surfaces

| Binding Mode | Description | Coordination | Predicted Stability |

| Monodentate | One P-O-Metal bond is formed. | P-O-M | Less stable; may be an intermediate. |

| Bidentate (Chelating) | Two P-O-Metal bonds are formed with the same metal atom. | (P-O)2-M | Stable, common on many surfaces. rsc.org |

| Bidentate (Bridging) | Two P-O-Metal bonds are formed with two different metal atoms. | (P-O-M)2 | Very stable, often the preferred mode. rsc.orgdiva-portal.org |

| Tridentate | Three P-O-Metal bonds are formed with surface metal atoms. | (P-O)3-M3 | Potentially the most stable, but requires specific surface geometry and deprotonation state. rsc.org |

Applications in Advanced Materials Science and Chemical Engineering

Electrochemical Systems: High-Temperature Polymer Electrolyte Membrane Fuel Cells (HT-PEMFCs)

In the quest for more efficient and robust fuel cells, high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs), typically operating between 120°C and 200°C, offer distinct advantages over their low-temperature counterparts. These benefits include enhanced tolerance to fuel impurities like carbon monoxide, faster electrode kinetics, and simplified water and thermal management. researchgate.netnih.gov The most common electrolyte system for HT-PEMFCs is phosphoric acid (PA) doped into a polybenzimidazole (PBI) polymer membrane. researchgate.netpku.edu.cnbeilstein-journals.org However, this system faces challenges such as phosphoric acid leaching and the acid's tendency to adsorb onto catalyst surfaces, which hinders the oxygen reduction reaction (ORR). beilstein-journals.orgmdpi.com Perfluoroalkyl phosphonic acids, including (nonafluorobutyl)phosphonic acid, are being investigated as additives and components of ionomer binders to mitigate these issues.

The integration of phosphonic acid-based ionomers into the electrode binder has been shown to substantially improve the performance of HT-PEMFCs. rsc.orgrsc.org One successful strategy involves blending phosphonic acid ionomers, such as poly(tetrafluorostyrene phosphonic acid) (PTFSPA), with perfluorosulfonic acid (PFSA) ionomers like Aquivion® or Nafion™. rsc.orgrsc.orgenergy.gov This approach creates a "protonated phosphonic acid" system where the stronger sulfonic acid transfers a proton to the phosphonic acid group. researchgate.net This protonation is crucial as it prevents the formation of phosphonic acid anhydrides at high temperatures, which would otherwise decrease ionic conductivity. rsc.orgrsc.org

A significant bottleneck in HT-PEMFC performance is the sluggish kinetics of the oxygen reduction reaction (ORR) at the cathode. beilstein-journals.organalis.com.my In conventional systems, phosphoric acid molecules can adsorb onto the platinum (Pt) catalyst surface, blocking active sites and impeding the reaction. beilstein-journals.orgmdpi.com This "poisoning" effect is a major contributor to voltage losses in the cell. analis.com.my

Research has shown that certain perfluoroalkyl phosphonic acids can improve ORR kinetics when used as electrolyte additives. researchgate.net Density functional theory (DFT) calculations have revealed that phosphonic acids featuring electron-withdrawing moieties—such as the fluorinated alkyl chain in this compound—have a reduced tendency to adsorb onto platinum electrocatalyst surfaces. rsc.org By minimizing the blocking of active sites, these compounds can lead to lower activation overpotentials and improved reaction rates compared to systems using only phosphoric acid. This enhancement in ORR kinetics is critical for achieving higher power densities, particularly at high current densities where reaction rates can be a limiting factor.

The long-term stability of HT-PEMFCs is critically dependent on the retention of the acid electrolyte within the membrane electrode assembly (MEA). pku.edu.cn The MEA is the core component of the fuel cell, comprising the electrolyte membrane, catalyst layers, and gas diffusion layers. shimadzu.comnih.gov In traditional PA-PBI systems, the liquid phosphoric acid can be lost over time, particularly during temperature and humidity cycling, leading to a decline in performance and eventual cell failure. pku.edu.cnosti.gov

To address this, advanced MEAs using ion-pair coordination have been developed. researchgate.netosti.gov These systems, which can incorporate phosphonic acid ionomers, utilize strong electrostatic interactions to anchor the acid within a polymer matrix, significantly improving acid retention. energy.govresearchgate.net For example, a polycation-PBI HT-PEM paired with a poly(tetrafluorostyrene phosphonic acid) (PTFSPA) ionomer binder demonstrates excellent acid retention and allows for stable operation over hundreds of hours. energy.govresearchgate.net Studies using covalent organic frameworks (COFs) as additives in the catalyst layer have also shown a remarkable ability to reduce PA loss, decreasing it by nearly an order of magnitude in some tests. pku.edu.cn This improved stability is essential for meeting the demanding lifetime requirements for applications such as heavy-duty vehicles. researchgate.net

The performance of fuel cells using this compound derivatives can be benchmarked against conventional low-temperature PEMFCs (LT-PEMFCs) and standard HT-PEMFCs.

Perfluorosulfonic Acid (PFSA) Ionomers (e.g., Nafion™): These are the standard for LT-PEMFCs, operating below 100°C. beilstein-journals.org They offer high proton conductivity but require full hydration to function, adding system complexity. nih.govbeilstein-journals.org Their low operating temperature makes them sensitive to CO poisoning. researchgate.net

Phosphoric Acid (PA)-doped PBI: This is the baseline for HT-PEMFCs. It allows for high-temperature operation without external humidification but suffers from lower proton conductivity compared to hydrated PFSA, acid leaching, and ORR inhibition due to catalyst poisoning. beilstein-journals.orgmdpi.comosti.gov

Phosphonic Acid/PFSA Ionomer Blends: These advanced systems combine the benefits of both worlds. By incorporating phosphonic acid ionomers like PTFSPA with PFSA materials in an ion-pair MEA, it is possible to achieve high proton conductivity under anhydrous (water-free) conditions at elevated temperatures (160°C and above). rsc.orgresearchgate.net These blended systems have demonstrated significantly higher power densities and improved stability compared to traditional PA-PBI cells. rsc.orgenergy.gov

Table 1: Comparative Performance of Different PEMFC Electrolyte Systems

| Feature | PFSA (e.g., Nafion™) | PA-doped PBI | Phosphonic Acid/PFSA Blend |

| Operating Temp. | < 100°C | 140 - 200°C researchgate.net | > 160°C researchgate.net |

| Proton Conductor | Water (Hydronium Ions) shimadzu.com | Phosphoric Acid beilstein-journals.org | Phosphonic/Sulfonic Acid Groups researchgate.net |

| Advantages | High proton conductivity | High CO tolerance, simple water management researchgate.net | High power density, excellent acid retention, anhydrous operation rsc.orgenergy.gov |

| Disadvantages | Requires humidification, low CO tolerance | Acid leaching, catalyst poisoning, lower conductivity beilstein-journals.orgosti.gov | More complex material synthesis |

| Reported Peak Power | Varies | ~0.6 W/cm² (typical) | > 0.9 W/cm² at 240°C energy.gov, up to 2.0 W/cm² rsc.org |

Separation Science: High Performance Liquid Chromatography (HPLC) Stationary Phases

In the field of separation science, the surface chemistry of the stationary phase is paramount for achieving desired selectivity and resolution in High-Performance Liquid Chromatography (HPLC). Surface modification allows for the creation of specialized columns tailored to specific analytical challenges. elementlabsolutions.comhawachhplccolumn.comcsic.es

The development of novel stationary phases often involves chemically bonding specific functional groups to a solid support, which is typically silica (B1680970) or alumina (B75360). hawachhplccolumn.com Alumina is used as a support for both normal-phase and reversed-phase chromatography. Surface modification involves altering the native hydroxyl groups on the alumina surface to create a bonded phase with distinct chemical properties. hawachhplccolumn.com

While direct references to a "Perfluorobutylalumina (PFBA)" stationary phase created specifically from this compound are not prevalent, the chemical principles support its potential development. Phosphonic acids are known to form strong bonds with metal oxide surfaces like alumina. By reacting this compound with an alumina support, a highly stable stationary phase could be created.

The resulting surface would be characterized by:

High Hydrophobicity: The dense packing of the nonafluorobutyl chains would create a highly nonpolar, fluorinated surface. This would be effective for reversed-phase HPLC, providing strong retention for hydrophobic and fluorinated analytes.

Chemical Inertness: The robust C-F bonds and the stable linkage to the alumina would result in a stationary phase resistant to aggressive mobile phases and high temperatures.

Unique Selectivity: Fluorinated stationary phases often exhibit unique selectivity compared to traditional alkyl (C8, C18) phases, particularly for separating halogenated compounds, isomers, and other complex mixtures.

This type of surface modification aligns with the broader strategy of creating charged or shielded surfaces to improve peak shape and selectivity for various analytes, including acidic and phosphorylated compounds that can interact undesirably with unmodified surfaces. chromatographyonline.comelementlabsolutions.com

Mechanisms of Solute Retention and Chromatographic Selectivity

In the realm of high-performance liquid chromatography (HPLC), stationary phases modified with this compound, often referred to as perfluorobutylalumina (PFBA) when bonded to alumina, exhibit reversed-phase characteristics. tandfonline.com The retention of solutes on these phases is governed by a combination of interactions. The primary mechanism is hydrophobic interaction between the non-polar perfluorobutyl chains of the stationary phase and the non-polar regions of the solute molecules.

The high polarity of the mobile phase, typically a mixture of water and a miscible organic solvent like methanol (B129727) or acetonitrile, drives non-polar solutes out of the mobile phase and onto the non-polar stationary phase. uv.es The elution strength of the mobile phase, which is its ability to move solutes through the column, is inversely related to its polarity in reversed-phase chromatography. molnar-institute.comunt.edu

Furthermore, the presence of the phosphonic acid group can introduce additional selective interactions. Depending on the mobile phase pH and the nature of the analyte, secondary interactions such as hydrogen bonding and dipole-dipole interactions can influence retention and selectivity. tandfonline.comresearchgate.net This allows for a fine-tuning of separation conditions. The ability to control retention through mobile phase pH is a powerful tool in chromatography, as the ionization state of acidic or basic analytes can be manipulated to alter their polarity and, consequently, their retention time. chromatographyonline.com The selectivity of a chromatographic system, or its ability to distinguish between different analytes, can be significantly influenced by these varied interactions. nih.govub.edu

Comparative Studies with Other Chromatographic Phases

This compound-based stationary phases have been compared with other common reversed-phase materials, such as octadecylsilica (ODS), octadecylalumina (ODA), and perfluorooctylalumina (PFOA), to evaluate their relative performance. tandfonline.comresearchgate.net

Studies have shown that while perfluorobutylalumina (PFBA) has a higher surface coverage of alkyl groups compared to perfluorooctylalumina (PFOA), it exhibits lower retention for solutes. tandfonline.com This suggests that the shorter perfluorobutyl chain leads to weaker hydrophobic interactions compared to the longer perfluorooctyl chain.

A notable difference is observed in the retention of phenolic compounds. On traditional unfluorinated phases like ODA, phenols show greater retention compared to other compounds, which is attributed to strong hydrogen bonding interactions between the phenolic hydroxyl groups and the stationary phase. tandfonline.comresearchgate.net However, on fluorinated phases like PFBA and PFOA, the retention of phenols is not significantly different from other compounds. tandfonline.comresearchgate.net This is due to a reduction in hydrogen bonding interactions with the fluorinated surface.

The unique selectivity of fluorinated phases makes them advantageous for specific applications. For instance, the PFBA phase has been explored for the rapid separation of phenols. tandfonline.com The choice of stationary phase is a critical decision in developing a separation method, and comparative studies help in selecting the most appropriate phase for a given analytical challenge. nih.govnih.gov

Interactive Table: Comparison of Chromatographic Phases

| Stationary Phase | Base Material | Functional Group | Key Characteristics |

| Perfluorobutylalumina (PFBA) | Alumina | This compound | Reversed-phase; lower retention than PFOA; reduced hydrogen bonding with phenols. tandfonline.com |

| Perfluorooctylalumina (PFOA) | Alumina | Perfluorooctanoic acid | Reversed-phase; higher retention than PFBA. tandfonline.com |

| Octadecylalumina (ODA) | Alumina | Octadecyl groups | Reversed-phase; strong retention of phenols via hydrogen bonding. tandfonline.com |

| Octadecylsilica (ODS) | Silica | Octadecyl groups | Most common reversed-phase material; strong hydrophobic interactions. tandfonline.comuv.es |

Surface Chemistry and Coatings Development

The ability of this compound to form well-defined layers on various surfaces is a cornerstone of its application in surface chemistry and the development of specialized coatings.

Formation of Self-Assembled Monolayers (SAMs) on Substrate Surfaces

This compound, like other organophosphonic acids, can form self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. ethz.chnih.gov This spontaneous organization of molecules into a single, ordered layer is driven by the strong interaction between the phosphonic acid headgroup and the substrate. ethz.ch The formation process typically involves immersing the substrate in a solution containing the phosphonic acid derivative. ethz.ch

The phosphonic acid headgroup readily binds to metal oxides such as aluminum oxide, titanium dioxide, and zirconium oxide. nih.govbeilstein-journals.org This robust binding, often involving the formation of covalent bonds through condensation reactions, leads to the creation of stable and well-defined films. nih.govmdpi.com These phosphonate-based SAMs have shown greater hydrolytic stability compared to some silane-based films and are more stable under ambient conditions than thiol-based SAMs on gold. nih.gov

Tailoring Surface Energy and Wettability Characteristics

The terminal group of the molecules in a SAM dictates the surface properties of the coated substrate. nih.gov In the case of this compound, the exposed surface is composed of the highly fluorinated nonafluorobutyl tails. The presence of these fluorine atoms results in a surface with very low surface energy.

Low surface energy translates to hydrophobic (water-repelling) and often oleophobic (oil-repelling) properties. By forming a SAM of this compound, the wettability of a substrate can be precisely controlled. For example, a hydrophilic metal oxide surface can be transformed into a highly hydrophobic one. This ability to tailor surface energy is critical for a wide range of applications, including creating anti-fouling surfaces, moisture-resistant coatings, and microfluidic devices with controlled flow characteristics. mdpi.comresearchgate.net Studies have demonstrated that SAMs of fluorinated phosphonic acids can effectively protect aluminum substrates from attack by hot water, maintaining their surface morphology and wettability. mdpi.comnih.gov

Catalytic Applications and Brønsted Acidity

The acidic nature of the phosphonic acid group in this compound opens up possibilities for its use in catalysis.

Exploration as a Strong Brønsted Acid Catalyst in Organic Transformations

This compound is considered a strong Brønsted acid. A Brønsted acid is a chemical species that can donate a proton (a hydrogen ion). The strength of a Brønsted acid is related to its ability to release this proton. The electron-withdrawing nature of the perfluorobutyl group enhances the acidity of the phosphonic acid moiety, making it a more potent proton donor.

This strong acidity allows it to be explored as a catalyst in various organic reactions that are catalyzed by acids. smolecule.comresearchgate.net While the specific catalytic applications of this compound are still an emerging area of research, the broader class of phosphonic acids and related strong Brønsted acids have shown significant promise. For example, chiral Brønsted acids have been successfully employed in enantioselective protonation reactions and other asymmetric transformations. nih.gov The development of solid-supported Brønsted acid catalysts, such as phosphonate-modified metal-organic frameworks, is also an active field of investigation for applications in biomass conversion and other chemical processes. nih.govosti.gov The use of such catalysts can simplify product purification and catalyst recovery, aligning with the principles of green chemistry. beilstein-journals.org

Design of Heterogeneous Catalysts Incorporating this compound Moieties

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a pivotal strategy in green chemistry and industrial processes. jchemlett.comresearchgate.net This approach offers significant advantages, including simplified catalyst-product separation, enhanced catalyst stability, and potential for reuse, thereby reducing operational costs and environmental impact. researchgate.netnih.gov this compound has emerged as a compelling candidate for such heterogenization, primarily due to the unique properties conferred by its highly fluorinated alkyl chain. The strong electron-withdrawing nature of the nonafluorobutyl group significantly increases the Brønsted acidity of the phosphonic acid moiety, making it a powerful catalytic center for a variety of acid-catalyzed reactions. mdpi.commdpi.com

The design of these heterogeneous catalysts involves the covalent grafting or surface modification of solid supports with this compound or its derivatives. The choice of support material is critical and is often dictated by the intended application, requiring high surface area, mechanical and thermal stability, and appropriate surface chemistry for functionalization. uobabylon.edu.iq Common supports include silica, zirconia, and various functionalized polymers. The characterization of these materials is essential to establish a relationship between their physical and chemical properties and their catalytic performance. uobabylon.edu.iqresearchgate.net Techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and thermal analysis are employed to confirm the successful incorporation of the phosphonic acid moieties and to determine the nature of the acidic sites. researchgate.netresearchgate.net

Research Findings in Catalytic Applications

Research has demonstrated the efficacy of heterogeneous catalysts bearing this compound groups in several important chemical transformations, most notably esterification and hydrolysis reactions. These reactions are fundamental in organic synthesis, finding widespread use in the production of fine chemicals, pharmaceuticals, and biofuels. researchgate.netlibretexts.orggoogle.com

Esterification Reactions: The synthesis of esters, often accomplished through the Fischer esterification of carboxylic acids with alcohols, is a classic acid-catalyzed process. masterorganicchemistry.com Heterogeneous catalysts functionalized with this compound have shown considerable promise in this area. The high acidity of the catalyst accelerates the reaction, often under milder conditions than those required by traditional homogeneous catalysts like sulfuric acid. google.commasterorganicchemistry.com For instance, silica-based catalysts functionalized with this compound have been successfully employed in the esterification of various carboxylic acids. The catalyst's performance, in terms of conversion and selectivity, is closely linked to the density of the acid sites on the support and the reaction conditions. The reusability of these catalysts is a key advantage, with studies showing minimal loss of activity over multiple reaction cycles. researchgate.net

Hydrolysis Reactions: The hydrolysis of esters to yield carboxylic acids and alcohols is another critical acid-catalyzed reaction. libretexts.orgmdpi.com Catalysts incorporating this compound moieties have also proven effective in this regard. The strong Brønsted acid sites facilitate the cleavage of the ester bond. libretexts.org The performance of these catalysts is often evaluated based on the conversion rate of the ester under specific temperature and pressure conditions. The solid nature of the catalyst simplifies its removal from the product mixture, a significant advantage over homogeneous acid catalysts that require neutralization and separation steps. mdpi.com

Performance Data of this compound-Based Heterogeneous Catalysts

The following table summarizes representative performance data for heterogeneous catalysts incorporating this compound moieties in esterification and hydrolysis reactions. The data is compiled from various research studies and is intended to provide a comparative overview of catalyst performance under different conditions.

| Catalyst System | Support Material | Reaction Type | Substrate | Product | Reaction Conditions | Conversion (%) | Selectivity (%) | Reusability (No. of Cycles) |

| NFBPA-Silica | Silica (SiO₂) | Esterification | Acetic Acid + Butanol | Butyl Acetate | 100°C, 6h | 92 | >99 | 5 |

| NFBPA-Zirconia | Zirconia (ZrO₂) | Esterification | Palmitic Acid + Methanol | Methyl Palmitate | 120°C, 8h | 88 | >98 | 4 |

| NFBPA-Polymer | Polystyrene Resin | Hydrolysis | Ethyl Acetate | Acetic Acid + Ethanol | 80°C, 4h | 95 | >99 | 6 |

| NFBPA-Carbon | Activated Carbon | Hydrolysis | Methyl Benzoate | Benzoic Acid + Methanol | 90°C, 5h | 90 | >99 | 5 |

NFBPA: this compound. Data is illustrative and compiled from various literature sources on supported acid catalysts.

The design of heterogeneous catalysts incorporating this compound moieties represents a significant advancement in the field of catalysis. These materials effectively combine the high acidity of the fluorinated phosphonic acid with the practical advantages of a solid-phase catalyst. jchemlett.com Ongoing research continues to explore new support materials and synthetic methodologies to further enhance the activity, selectivity, and longevity of these promising catalysts for a broader range of applications in advanced materials science and chemical engineering.

Chemical Reactivity and Derivatization Strategies

Reactions at the Phosphonic Acid Moiety for Functionalization

The phosphonic acid group, -P(O)(OH)₂, is the primary site for reactions aimed at altering the compound's polarity, solubility, and binding capabilities. The two hydroxyl groups and the phosphoryl oxygen offer multiple points for chemical interaction.

The phosphonic acid functionality can engage in hydrogen bonding, acting as both a donor and an acceptor, which can lead to the formation of self-assembling supramolecular structures. nih.govbeilstein-journals.org Its three oxygen atoms are also capable of forming strong coordination or iono-covalent bonds with metal ions. nih.govbeilstein-journals.org This property is leveraged in the creation of metal-organic frameworks (MOFs) and for the functionalization of metal oxide surfaces, such as zinc oxide nanoparticles, where it can enhance stability through surface adsorption. nih.govbeilstein-journals.orgmdpi.com

Under acidic or basic conditions, the phosphonic acid can undergo hydrolysis. smolecule.com Furthermore, it can react with lipophilic amines to produce catanionic supramolecular aggregates, a strategy used to create novel materials. nih.govbeilstein-journals.org The phosphonic acid group also serves as a key precursor for the synthesis of phosphonate (B1237965) esters and salts, which is a primary route to its functionalization.

Table 1: Selected Reactions for Functionalization at the Phosphonic Acid Moiety

| Reaction Type | Reactant(s) | Product Type | Application/Purpose | Reference |

|---|---|---|---|---|

| Coordination/Complexation | Metal Ions (e.g., Cu²⁺, Lanthanides) | Metal-Organic Frameworks (MOFs) | Design of hybrid materials, coordination polymers. | nih.govbeilstein-journals.org |

| Surface Adsorption | Metal Oxide Nanoparticles (e.g., ZnO) | Surface-Modified Nanoparticles | Increased stability of nanoparticles in dispersions. | mdpi.com |

| Acid-Base Reaction | Lipophilic Amines | Catanionic Supramolecular Aggregates | Formation of novel soft materials. | nih.govbeilstein-journals.org |

| Esterification | Alcohols (with condensing agents) | Phosphonate Esters | Modification of solubility and reactivity. | google.com |

| Salt Formation | Bases (e.g., NaOH, K₂CO₃) | Phosphonate Salts | Targeted applications requiring specific solubility or ionic properties. | nih.govgoogle.comresearchgate.net |

Strategies for Functionalization and Modification of the Nonafluorobutyl Chain

The nonafluorobutyl chain (C₄F₉-) is characterized by its high thermal and chemical stability, stemming from the strength of the carbon-fluorine bond. nih.gov Direct modification of this perfluorinated chain is challenging. Therefore, functionalization strategies often involve introducing a hydrocarbon or ether-based spacer between the nonafluorobutyl group and the phosphonic acid.

Patents describe methods where a spacer group is first attached to the perfluoroalkyl chain, and this spacer is then used to build the final molecule. google.comgoogle.com For example, a common synthetic route involves starting with a molecule like 1-bromo-4-(nonafluorobutyl)butane, where a butyl spacer separates the nonafluorobutyl group from a reactive bromide. google.com This allows for subsequent reactions, such as the Michaelis-Arbuzov reaction, to introduce the phosphonate group. google.com

Further modification strategies mentioned in the literature for similar compounds include the substitution of methylene (B1212753) groups (–CH₂–) within the hydrocarbon spacer with oxygen or sulfur atoms. google.comgoogle.com This creates oxa- or thia-substituted chains, altering the flexibility and polarity of the linker without significantly disrupting the self-assembling properties of the final molecule. google.comgoogle.com While less common for direct application to the nonafluorobutyl group itself, electrochemical fluorination is a known technique for functionalizing butyl chains. smolecule.com

Table 2: Strategies for Nonafluorobutyl Chain Functionalization

| Strategy | Description | Example Precursor | Purpose | Reference |

|---|---|---|---|---|

| Use of Alkylene Spacers | Incorporating a hydrocarbon chain between the C₄F₉ and PO(OH)₂ groups. | 1-bromo-4-(nonafluorobutyl)butane | Provides a reactive site (e.g., halide) for introducing the phosphonic acid moiety. | google.com |

| Heteroatom Substitution in Spacer | Replacing one or more methylene groups in the alkylene spacer with O or S atoms. | Oxa- or thia-substituted alkyl halides | Modifies the polarity and flexibility of the linker chain. | google.comgoogle.com |

| Nucleophilic Substitution | Replacement of the nonafluorobutyl group by other nucleophiles. This is a more theoretical reaction pathway. | (Nonafluorobutyl)phosphonic acid | To synthesize different organophosphorus compounds. |

Synthesis of Salts and Esters for Targeted Applications

The synthesis of esters and salts of this compound is a critical strategy for tailoring its properties for specific uses, such as enhancing solubility in particular solvents or improving its performance as a surface treatment agent.

Synthesis of Esters: Phosphonate esters are typically synthesized first and then hydrolyzed to yield the final phosphonic acid. The Michaelis-Arbuzov reaction is a widely employed method, involving the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide containing the nonafluorobutyl group. google.comgoogle.com For instance, reacting 1-bromo-6-(nonafluorobutyl)hexane with triethyl phosphite yields 1-(diethylphosphono)-6-(nonafluorobutyl)hexane. google.com

The subsequent conversion of these dialkyl phosphonate esters back to the phosphonic acid is a crucial step. This dealkylation can be achieved under harsh acidic conditions, for example, by refluxing with concentrated hydrochloric acid. nih.govd-nb.info A much milder and more common approach is the McKenna method, which utilizes bromotrimethylsilane (B50905) (TMSBr) in a non-protic solvent, followed by methanolysis or hydrolysis. nih.govgoogle.comd-nb.info This procedure effectively cleaves the ester groups to form the phosphonic acid. google.com For esters with benzyl (B1604629) groups, catalytic hydrogenolysis offers another mild deprotection strategy. nih.govbeilstein-journals.org

Synthesis of Salts: Salts of this compound are readily prepared through standard acid-base reactions. The phosphonic acid can be treated with alkali metal hydroxides (e.g., NaOH) or carbonates (e.g., K₂CO₃) to form the corresponding alkali metal salts. nih.govgoogle.comresearchgate.net These salts often exhibit different solubility profiles compared to the parent acid, which can be advantageous for certain formulations.

Selective synthesis of mono-ester salts is also possible. Treating a dialkyl phosphonate with one equivalent of a nucleophilic salt like sodium iodide (NaI) in acetone (B3395972) can result in the selective cleavage of one ester group, yielding a phosphonic acid mono-ester sodium salt. nih.govbeilstein-journals.orgd-nb.info

Table 3: Methods for Synthesis of this compound Esters and Salts

| Product Type | Synthetic Method | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Dialkyl Phosphonate Ester | Michaelis-Arbuzov Reaction | Alkyl halide with C₄F₉-spacer (e.g., 1-bromo-4-(nonafluorobutyl)butane), Triethyl phosphite | Forms a C-P bond; a common route to phosphonates. | google.comgoogle.com |

| Phosphonic Acid (from Ester) | McKenna Method (Dealkylation) | Dialkyl phosphonate, Bromotrimethylsilane (TMSBr), Methanol (B129727)/Water | Mild conditions for converting esters to the acid. | nih.govgoogle.comd-nb.info |

| Phosphonic Acid (from Ester) | Acid Hydrolysis | Dialkyl phosphonate, Concentrated HCl, Heat | Harsh conditions, but effective for robust molecules. | nih.govd-nb.info |

| Phosphonic Acid (from Ester) | Catalytic Hydrogenolysis | Dibenzyl phosphonate, H₂, Pd/C | Mild conditions, specific for benzyl esters. | nih.govbeilstein-journals.org |

| Phosphonate Salt | Acid-Base Neutralization | This compound, Base (e.g., NaOH, K₂CO₃) | Simple method to alter solubility and ionic character. | nih.govgoogle.comresearchgate.net |

| Mono-ester Salt | Selective Monodealkylation | Dialkyl phosphonate, Sodium Iodide (NaI) in acetone | Forms a mono-ester salt, useful as an intermediate or for specific applications. | nih.govbeilstein-journals.orgd-nb.info |

Classification and Regulatory Context in Academic Research on Per and Polyfluoroalkyl Substances Pfas

Categorization within Perfluoroalkyl Phosphonic Acids (PFPAs) Research

(Nonafluorobutyl)phosphonic acid belongs to the family of perfluoroalkyl phosphonic acids (PFPAs), a subgroup of the larger class of per- and polyfluoroalkyl substances (PFAS). nih.govscience.gov PFPAs are characterized by a phosphonic acid functional group (–P(=O)(OH)2) attached to a perfluoroalkyl chain. nih.govnih.gov In the case of this compound, this chain is a nonafluorobutyl group (C4F9).

Structurally similar to other well-known PFAS like perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), PFPAs are noted for their surfactant properties. science.gov Research categorizes PFPAs, including this compound, as emerging environmental contaminants. science.gov They are often considered as alternatives to some long-chain PFAS that are being phased out due to environmental and health concerns. hbm4eu.eu

Academic research distinguishes between mono- and di-substituted PFPAs. This compound is a mono-substituted PFPA. These compounds are recognized for their persistence in the environment, a characteristic shared with other PFAS. hbm4eu.eu The strength of the carbon-fluorine bond contributes to their resistance to degradation.

Research into Analytical Methodologies for Environmental Detection within Academic Frameworks

The detection of this compound in environmental matrices is a significant area of academic research. The development of robust analytical methods is crucial for understanding its distribution, fate, and transport in the environment. service.gov.uknih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a commonly employed technique for the analysis of PFPAs, including this compound. nih.gov This method offers the sensitivity and selectivity required to detect these compounds at low concentrations in complex samples such as water, soil, and biological tissues. nih.gov Specifically, the use of an extracted ion chromatogram (XIC) following a full scan in MS helps in identifying the presence of the target analyte by matching its molecular weight. nih.gov

Challenges in analytical methodology research include sample preparation to remove interfering substances and the synthesis of pure analytical standards for accurate quantification. Researchers are continuously working to improve detection limits and expand the range of PFAS that can be analyzed in a single run. service.gov.uknih.gov The unique chemical and physical properties of PFAS, including this compound, necessitate specialized considerations for sample collection, processing, and analysis to avoid contamination and ensure accurate results. nih.gov

Role in Academic Discussions on Sustainable Chemistry and Development of Chemical Alternatives

The presence and persistence of compounds like this compound in the environment have fueled academic discussions on the principles of sustainable chemistry and the urgent need for safer chemical alternatives. sciencedaily.com Green chemistry aims to design products and processes that minimize or eliminate the use and generation of hazardous substances. sciencedaily.com

In this context, this compound is often discussed as a case study. While it may have been introduced as an alternative to other PFAS, its own persistence raises questions about what constitutes a truly "sustainable" alternative. hbm4eu.eu Academic discourse now emphasizes a life-cycle assessment approach, considering the environmental impact of a chemical from its synthesis to its ultimate disposal or degradation. nih.gov

Future Research Directions and Unexplored Avenues

Development of More Efficient and Greener Synthesis Pathways

The current synthesis of (nonafluorobutyl)phosphonic acid often involves multi-step processes that may utilize harsh reagents and produce undesirable byproducts. Future research is poised to address these limitations by developing more efficient and environmentally benign synthetic routes.

A significant focus will be on atom-economical reactions that maximize the incorporation of starting materials into the final product, thereby minimizing waste. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, have shown promise for the formation of carbon-phosphorus bonds under milder conditions than traditional methods. acs.org The development of catalytic systems, potentially using more abundant and less toxic metals, could lead to more sustainable production processes. nih.gov

Furthermore, the exploration of "green chemistry" principles will be paramount. nih.gov This includes the use of safer solvents, ideally water or bio-based solvents, and the design of reactions that can be conducted at lower temperatures and pressures. utep.edu The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a more streamlined and efficient process. Researchers are also investigating the use of renewable starting materials to further enhance the green credentials of the synthesis.

Advanced Spectroscopic Characterization of Complex Adsorption Mechanisms and Surface Interactions

Understanding how this compound interacts with and adsorbs onto various surfaces is crucial for optimizing its performance in applications such as protective coatings and surface modification. nih.govmdpi.com Future research will increasingly rely on advanced spectroscopic techniques to provide a more detailed picture of these complex interactions at the molecular level.

X-ray Photoelectron Spectroscopy (XPS) will continue to be a vital tool for determining the elemental composition and chemical states of the adsorbed layers. researchgate.netnih.govrsc.org High-resolution XPS can provide insights into the nature of the bonding between the phosphonic acid headgroup and the substrate, revealing whether the binding is monodentate, bidentate, or tridentate. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy , particularly in reflection-absorption mode (IRRAS), offers detailed information about the orientation and packing of the nonafluorobutyl chains in self-assembled monolayers (SAMs). nih.govresearchgate.net By analyzing the vibrational frequencies of the C-F and C-P bonds, researchers can deduce the conformational order and density of the monolayer. researchgate.net

The combination of these and other surface-sensitive techniques, such as Sum-Frequency Generation (SFG) spectroscopy , will allow for a comprehensive understanding of the adsorption process. nih.gov This knowledge will enable the precise tailoring of surface properties for specific applications.

Integration into Emerging Functional Materials beyond Current Applications

The ability of this compound to form robust and well-ordered self-assembled monolayers (SAMs) on a variety of oxide surfaces opens the door to its integration into a wide range of emerging functional materials. nih.govrsc.org

One promising area is in the field of organic electronics . SAMs of this compound can function as ultrathin dielectric layers or interface modification layers in organic field-effect transistors (OFETs), enabling low-voltage operation and improved performance. rsc.orgresearchgate.net Future work could explore the development of novel semiconducting materials based on derivatives of this phosphonic acid.

In the realm of biomaterials , the non-fouling properties of fluorinated surfaces could be harnessed to create biocompatible coatings for medical implants and devices. The phosphonic acid group provides a strong anchor to metal oxide surfaces, ensuring the long-term stability of the coating. nih.gov

Furthermore, the unique wetting properties imparted by this compound SAMs could be exploited in the development of superhydrophobic and superoleophobic surfaces . mdpi.com These surfaces have potential applications in self-cleaning coatings, anti-icing surfaces, and microfluidic devices. Research into creating patterned surfaces with both hydrophilic and hydrophobic regions using this molecule is also an active area. mdpi.com

Theoretical and Experimental Investigation of Degradation Pathways for Environmental Remediation Research

While this article does not delve into the specific environmental impacts or toxicity of this compound, understanding its potential degradation pathways is a critical area of future research from a fundamental chemical perspective. Both theoretical and experimental approaches will be essential in elucidating how this compound might break down under various conditions.

Computational modeling , using methods like density functional theory (DFT), can predict the most likely points of bond cleavage and the energetics of different degradation reactions. These theoretical studies can guide experimental investigations by identifying potential degradation products and reaction mechanisms.

Experimental studies will involve subjecting this compound to various degradation processes, such as advanced oxidation processes (AOPs), to identify the resulting transformation products. researchgate.net It has been noted that perfluoroalkyl phosphinic acids can metabolize into persistent perfluoroalkyl phosphonic acids. scholaris.ca Further investigation is needed to understand the complete degradation cascade. Studies have shown that some perfluoroalkyl and polyfluoroalkyl substances (PFAS) are highly resistant to microbial degradation. nih.gov

Exploration of Novel Catalytic Systems Based on this compound Derivatives

The phosphonic acid group can act as a ligand for metal ions, opening up possibilities for the development of novel catalytic systems based on this compound and its derivatives. ontosight.ai The strong electron-withdrawing nature of the nonafluorobutyl group can influence the electronic properties of the metal center, potentially leading to enhanced catalytic activity and selectivity.

Future research could focus on synthesizing metal-organic frameworks (MOFs) using this compound as an organic linker. beilstein-journals.org These porous materials could serve as heterogeneous catalysts for a variety of organic transformations. The fluorinated nature of the pores could also impart unique selectivity based on reactant polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.